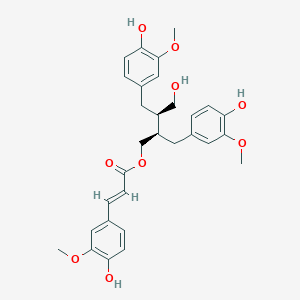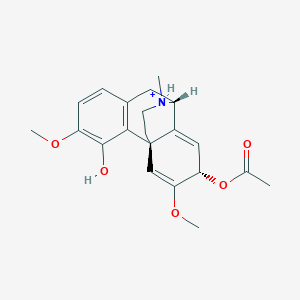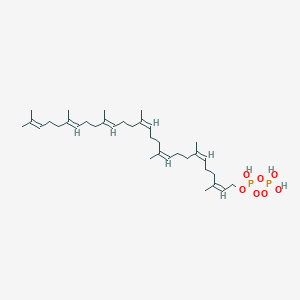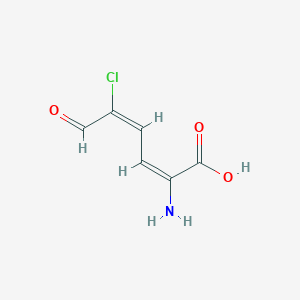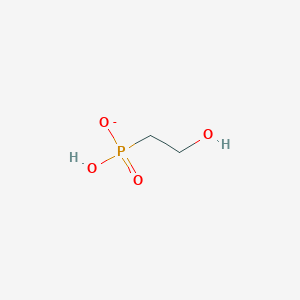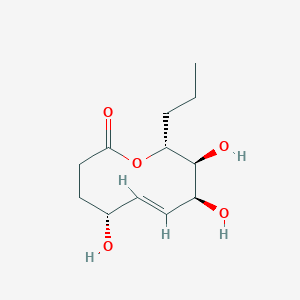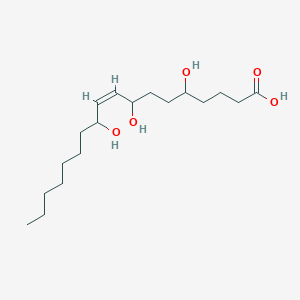
(Z)-5,8,11-trihydroxyoctadec-9-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z)-5,8,11-trihydroxy-9-octadecenoic acid is a long-chain fatty acid.
Aplicaciones Científicas De Investigación
Antibacterial Activity
(Z)-5,8,11-trihydroxyoctadec-9-enoic acid and its derivatives have been investigated for their antibacterial properties. Notably, fatty acid hydrazides derived from this compound, among others, were used to synthesize biologically active oxadiazoles, some of which displayed promising antibacterial activity against E. coli and other bacteria (Banday, Mattoo, & Rauf, 2010).
Asymmetric Synthesis
The compound has also been a subject of interest in the field of asymmetric synthesis. The enantiomerically pure form of (Z)-5,8,11-trihydroxyoctadec-9-enoic acid was synthesized, contributing valuable insights into the absolute configuration of natural products (Srinivas, Namito, Matsubara, & Hayashi, 2017).
Stereoselective Synthesis
Efforts have been made in the stereoselective synthesis of this compound and its epimers, which have applications as immunostimulants. Such synthesis involves intricate steps like hydrolytic kinetic resolution and olefination, highlighting the compound's significance in the field of organic synthesis (Saikia, Devi, & Barua, 2013).
Industrial Chemical Production
Moreover, it serves as a precursor in the biotransformation process for producing industrially relevant chemicals like (Z)-11-(heptanoyloxy)undec-9-enoic acid. This transformation highlights the compound's role in utilizing waste by-products for synthesizing economically valuable chemicals (Sudheer, Seo, Kim, Chauhan, Chunawala, & Choi, 2018).
Propiedades
Nombre del producto |
(Z)-5,8,11-trihydroxyoctadec-9-enoic acid |
|---|---|
Fórmula molecular |
C18H34O5 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
(Z)-5,8,11-trihydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-4-5-6-8-15(19)11-13-17(21)14-12-16(20)9-7-10-18(22)23/h11,13,15-17,19-21H,2-10,12,14H2,1H3,(H,22,23)/b13-11- |
Clave InChI |
FITAKYVPWCVTII-QBFSEMIESA-N |
SMILES isomérico |
CCCCCCCC(/C=C\C(CCC(CCCC(=O)O)O)O)O |
SMILES |
CCCCCCCC(C=CC(CCC(CCCC(=O)O)O)O)O |
SMILES canónico |
CCCCCCCC(C=CC(CCC(CCCC(=O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aR,7aR)-9-methoxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-benzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1263806.png)

